Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione

Description

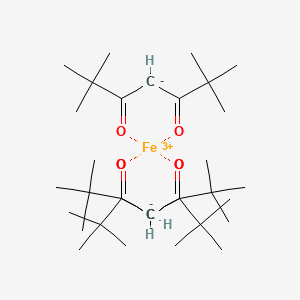

Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione (Fe(thd)₃) is a β-diketonate complex where the iron(III) center is coordinated to three 2,2,6,6-tetramethylheptane-3,5-dione (thd) ligands. The thd ligand, a sterically hindered β-diketone, features four methyl groups on the central carbon atoms, imparting significant lipophilicity and thermal stability to its metal complexes . Fe(thd)₃ is notable for its role in materials science and catalysis. For example, it exhibits a first-order phase transition at 115 K, attributed to structural rearrangements influenced by ligand geometry . The ligand’s bulkiness also modulates the electronic environment of the iron center, impacting reactivity in oxidation and cross-coupling reactions .

Properties

Molecular Formula |

C33H57FeO6 |

|---|---|

Molecular Weight |

605.6 g/mol |

IUPAC Name |

iron(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

InChI Key |

AWKCYXFBJHQGBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis: 2,2,6,6-Tetramethylheptane-3,5-dione

The ligand 2,2,6,6-tetramethylheptane-3,5-dione is a β-diketone that can be synthesized by known organic synthetic methods. A common approach involves the reaction of methyl pivalate with formamide under controlled conditions to yield the diketone structure. The ligand exhibits keto-enol tautomerism, which is critical for its chelating ability with metal ions such as iron(III).

Complex Formation with Iron(III)

The iron(3+);2,2,6,6-tetramethylheptane-3,5-dione complex is typically prepared by reacting iron(III) salts with the β-diketone ligand in a suitable solvent system. The reaction involves the coordination of the iron(III) ion with two or more ligand molecules, forming a stable chelate complex.

- Typical Iron Sources: Iron(III) chloride or iron(III) nitrate are commonly used as iron sources.

- Solvents: Organic solvents such as methanol, ethanol, or tetrahydrofuran (THF) are employed to dissolve the ligand and iron salt.

- Reaction Conditions: The reaction is often carried out at room temperature or with mild heating to facilitate complex formation. pH control is important; slightly alkaline conditions favor the formation of the stable enol form of the ligand, enhancing coordination.

Reaction Procedure Example

| Step | Description | Conditions |

|---|---|---|

| 1 | Dissolve 2,2,6,6-tetramethylheptane-3,5-dione in methanol | Room temperature, stirring |

| 2 | Add iron(III) chloride solution dropwise to ligand solution | Controlled addition, stirring |

| 3 | Adjust pH to ~7 using dilute base (e.g., NH4OH) | pH monitoring |

| 4 | Stir the mixture for several hours to ensure complete complexation | Room temperature or mild heating (30-50°C) |

| 5 | Isolate the complex by filtration or precipitation | Filtration, washing with cold solvent |

| 6 | Dry the product under vacuum | 40-50°C |

Analytical Data and Characterization

The prepared this compound complex is typically characterized by:

| Characterization Method | Purpose | Typical Findings |

|---|---|---|

| Elemental Analysis | Confirm Fe content and ligand ratio | Consistent with Fe:C:H:O ratios |

| Infrared Spectroscopy (IR) | Identify β-diketone coordination | Shifts in C=O stretching bands indicating chelation |

| Nuclear Magnetic Resonance (NMR) | Confirm ligand structure | Signals consistent with 2,2,6,6-tetramethylheptane-3,5-dione |

| Thermogravimetric Analysis (TGA) | Assess thermal stability | Stable up to moderate temperatures |

| UV-Vis Spectroscopy | Confirm complex formation | Characteristic d-d transitions of Fe(III) complex |

Reaction Mechanism Insights

The β-diketone ligand undergoes keto-enol tautomerism, with the enol form coordinating to the iron(III) center via oxygen atoms. This bidentate chelation stabilizes the complex. The reaction mechanism involves ligand substitution on the iron center, replacing coordinated water or other ligands from the iron salt.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Ligand Synthesis | Reaction of methyl pivalate with formamide |

| Iron Source | Iron(III) chloride or nitrate |

| Solvent | Methanol, ethanol, or THF |

| pH Conditions | Slightly alkaline (~7) |

| Temperature | Room temperature to mild heating (30-50°C) |

| Reaction Time | Several hours (typically 2-6 h) |

| Isolation | Filtration or precipitation |

| Drying | Vacuum drying at 40-50°C |

| Purity | ≥95% achievable with optimized conditions |

Research Findings and Notes

- The compound is air-stable and forms stable complexes under alkaline conditions, which enhance the enol form of the ligand and thus coordination efficiency.

- The complex acts as a catalyst or precursor in various chemical syntheses, including organic transformations and thin film formation.

- The ligand’s bulky tetramethyl groups contribute to the steric stability of the complex, preventing polymerization or degradation.

- Reaction acceleration effects have been observed when this complex is used in catalytic systems, improving reaction rates under milder conditions.

Chemical Reactions Analysis

Types of Reactions

Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:

Oxidation: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized further depending on the reaction conditions.

Substitution: The ligands around the iron center can be substituted with other ligands, leading to the formation of different coordination complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) complexes, while substitution reactions can produce a variety of iron coordination compounds with different ligands .

Scientific Research Applications

Catalysis

Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) serves as an effective catalyst in various chemical reactions. Its role as a precursor in the synthesis of iron-based catalysts has been widely documented. The compound is known for its stability and solubility in non-aqueous solvents, making it suitable for catalytic processes that require specific solvent environments.

Case Study: Synthesis of Diketones

In one application, Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) was utilized in the synthesis of α-aryl-β-diketones. This reaction demonstrated the compound's ability to facilitate C–C bond formation under mild conditions . The diketones produced have significant implications in pharmaceuticals and organic synthesis.

Materials Science

Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is also used in the development of advanced materials. Its properties allow it to be incorporated into various matrices for applications in electronics and photonics.

In medicinal chemistry, Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has been investigated for its potential therapeutic applications. The compound has shown promise as a ligand in the design of metal-based drugs.

Case Study: Metal Complexes in Cancer Treatment

Research has indicated that metal complexes derived from Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exhibit cytotoxic effects against cancer cells. These complexes can interact with biological molecules such as DNA and proteins, leading to apoptosis in malignant cells .

Environmental Applications

The compound's stability and solubility characteristics make it suitable for environmental applications such as water treatment processes. It can be used to remove contaminants through adsorption mechanisms or as a catalyst in degradation reactions.

Mechanism of Action

The mechanism of action of Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione involves its ability to form stable coordination complexes with metals. The iron center can participate in various chemical reactions, facilitating the formation of new compounds. The ligands around the iron center can also influence the reactivity and stability of the complex, making it a versatile compound in different applications .

Comparison with Similar Compounds

Table 1: Thermal Stability of Selected β-Diketonate Complexes

| Compound | Phase Transition Temp. (K) | Reference |

|---|---|---|

| Fe(thd)₃ | 115 | |

| Cr(acac)₃ | 60 | |

| Eu(tmh)₃(Ph₃PO) | N/A |

Catalytic Performance

In aerobic oxidations, Co(thd)₂ outperforms Co(acac)₂ due to thd’s electron-donating methyl groups, which stabilize the metal center and enhance substrate binding . Similarly, CuFe₂O₄ nanoparticles with thd ligands achieve >80% yields in diaryl ether synthesis, surpassing catalysts with less bulky ligands like phenanthroline .

Electronic and Steric Effects

Thd’s methyl substituents induce strong electron-donating effects and steric shielding, altering redox potentials. For instance, Ir(piq)₂(tmhd) in OLEDs exhibits red-shifted emission compared to acac analogues, attributed to thd’s influence on metal-ligand charge transfer . [Eu(hfa)₃(Ph₃PO)₂]), suggesting electronic factors dominate over steric effects in these systems .

Structural and Application Differences

- Coordination Geometry: Fe(thd)₃ forms dimeric structures with µ-methoxy bridges, whereas acac complexes are typically monomeric .

- Material Science : Fe(thd)₃’s phase transitions make it a candidate for low-temperature sensors, while Ir(thd) complexes are prioritized for OLED efficiency .

- Biological Relevance : While Fe(thd)₃ is less studied biologically, acac-derived transition metal complexes show antimicrobial activity due to improved solubility .

Biological Activity

Iron(3+);2,2,6,6-tetramethylheptane-3,5-dione, commonly referred to as Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), is a coordination complex formed between iron(III) ions and the ligand 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). This compound exhibits significant biological activity and has applications in various fields including biochemistry and medicinal chemistry.

Basic Characteristics

- Molecular Formula: CHO

- Molecular Weight: 184.28 g/mol

- Density: 0.883 g/mL at 25 °C

- Boiling Point: 202.8 °C

- Melting Point: 19 °C

- CAS Number: 1118-71-4

Structural Information

The structure of TMHD allows it to act as a bidentate ligand, coordinating through the carbonyl oxygen atoms. The steric hindrance provided by the bulky methyl groups contributes to its stability and reactivity in metal complexes.

Iron(III) complexes with TMHD have been studied for their ability to interact with biological molecules. The coordination of TMHD with iron enhances its solubility and bioavailability in physiological environments. This property is crucial for its role in various enzymatic processes and as a potential therapeutic agent.

Case Studies

-

Antioxidant Activity :

Research has indicated that Iron(III) complexes can exhibit antioxidant properties. A study demonstrated that these complexes could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . -

Antimicrobial Properties :

Another investigation explored the antimicrobial effects of Iron(III) TMHD against several bacterial strains. The results showed that the complex inhibited the growth of pathogenic bacteria, highlighting its potential use in developing new antimicrobial agents . -

Catalytic Activity :

Iron(III) TMHD has also been evaluated for its catalytic activity in various organic reactions. Its ability to facilitate reactions under mild conditions makes it a valuable reagent in synthetic organic chemistry .

Summary of Findings

Medicinal Chemistry

Iron(III) TMHD's properties make it a candidate for drug formulation aimed at treating oxidative stress-related conditions and infections caused by resistant bacterial strains.

Biochemical Research

As a reagent, it is utilized in various biochemical assays due to its stability and ability to form complexes with different biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.